molecular formula C17H14N2O2S2 B2616030 5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide CAS No. 869471-53-4

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B2616030
CAS No.: 869471-53-4
M. Wt: 342.43
InChI Key: GQMDCDINFHNMAY-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science

Biochemical Analysis

Biochemical Properties

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been reported to exhibit kinase inhibition, which is crucial in regulating cell signaling pathways . Additionally, this compound has shown interactions with antimicrobial proteins, enhancing their activity against various pathogens .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, this compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted through urine and feces . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cellular membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Understanding its transport and distribution is crucial for predicting its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Targeting signals and post-translational modifications are essential for its subcellular localization and activity.

Comparison with Similar Compounds

Properties

IUPAC Name

5-phenyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c18-16(21)13-10-14(11-5-2-1-3-6-11)23-17(13)19-15(20)9-12-7-4-8-22-12/h1-8,10H,9H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMDCDINFHNMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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